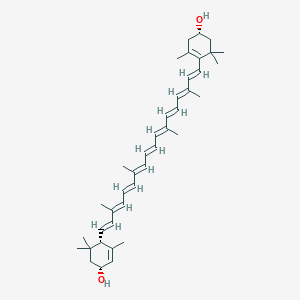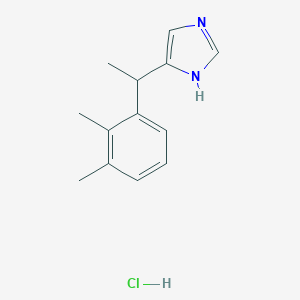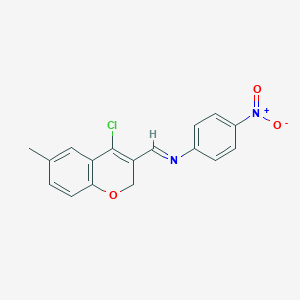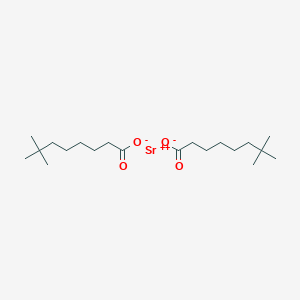
Estroncio bis(7,7-dimetil octanoato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Strontium bis(7,7-dimethyloctanoate) has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: The compound’s similarity to calcium makes it useful in studies related to bone metabolism and regeneration.
Métodos De Preparación
The synthesis of strontium bis(7,7-dimethyloctanoate) typically involves the reaction of strontium salts with 7,7-dimethyloctanoic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the bis(7,7-dimethyloctanoate) complex. Industrial production methods may involve the use of strontium carbonate or strontium hydroxide as starting materials, which are reacted with 7,7-dimethyloctanoic acid under specific temperature and pH conditions to yield the desired product .
Análisis De Reacciones Químicas
Strontium bis(7,7-dimethyloctanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of strontium bis(7,7-dimethyloctanoate) to strontium metal or other reduced forms.
Substitution: Substitution reactions can occur where the 7,7-dimethyloctanoate ligands are replaced by other ligands, leading to the formation of different strontium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of strontium bis(7,7-dimethyloctanoate) involves its interaction with bone cells. Strontium ions can replace calcium ions in the bone matrix, leading to increased bone density and strength. The compound stimulates osteoblast activity (bone-forming cells) and inhibits osteoclast activity (bone-resorbing cells), resulting in a net increase in bone formation. This dual action makes it effective in treating conditions like osteoporosis .
Comparación Con Compuestos Similares
Strontium bis(7,7-dimethyloctanoate) can be compared with other strontium compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action but different chemical structure.
Strontium carbonate: Commonly used in pyrotechnics and ceramics, it does not have the same biological activity as strontium bis(7,7-dimethyloctanoate).
Strontium chloride: Used in toothpaste for sensitive teeth, it has different applications compared to strontium bis(7,7-dimethyloctanoate).
The uniqueness of strontium bis(7,7-dimethyloctanoate) lies in its specific structure, which allows it to be used in both biological and industrial applications .
Propiedades
Número CAS |
106705-37-7 |
|---|---|
Fórmula molecular |
C20H38O4Sr |
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
strontium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
MSSYHQSQAUGPKH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sr+2] |
SMILES canónico |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2,5-BIS(TRIFLUOROMETHYL)PHENYL]AMINO]BENZOIC ACID](/img/structure/B10697.png)


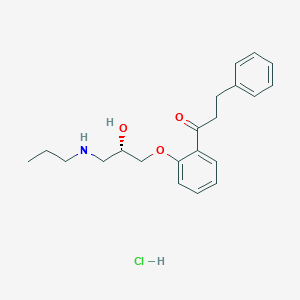


![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)


